

Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)-1H-tetrazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)-1H-tetrazole

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This technical guide provides an in-depth overview of the spectroscopic properties of **5-(4-Bromophenyl)-1H-tetrazole**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a comprehensive summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **5-(4-Bromophenyl)-1H-tetrazole**, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **5-(4-Bromophenyl)-1H-tetrazole**. The ^1H and ^{13}C NMR data are presented below.

Table 1: ^1H NMR Spectroscopic Data for **5-(4-Bromophenyl)-1H-tetrazole**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Reference
16.96	Broad Singlet	-	1H	N-H (Tetrazole)	[1]
8.00	Doublet	8.5	2H	Aromatic C-H	[2]
7.93	Doublet	-	2H	Aromatic C-H	[1]
7.85	Doublet	8.5	2H	Aromatic C-H	[2]
7.77	Doublet	-	2H	Aromatic C-H	[1]

Solvent: DMSO-d6; Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **5-(4-Bromophenyl)-1H-tetrazole**

Chemical Shift (δ , ppm)	Assignment	Reference
155.11	C (Tetrazole)	[1]
132.9	Aromatic C	[2]
132.43	Aromatic C	[1]
129.3	Aromatic C-H	[2]
128.83	Aromatic C-H	[1]
125.2	Aromatic C	[2]
124.58	Aromatic C	[1]
123.5	Aromatic C-Br	[2]
123.45	Aromatic C-Br	[1]

Solvent: DMSO-d6; Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for **5-(4-Bromophenyl)-1H-tetrazole** are listed below.

Table 3: IR Spectroscopic Data for **5-(4-Bromophenyl)-1H-tetrazole**

Wavenumber (cm ⁻¹)	Assignment	Reference
2919, 2849	C-H stretching	[1]
1721	C=N stretching	[1]
1595	Aromatic C=C stretching	[1]
1046, 1010	C-N stretching	[1]
822	C-H bending (para-substituted)	[1]
734	C-Br stretching	[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **5-(4-Bromophenyl)-1H-tetrazole**

m/z	Ion	Reference
224.97704	[M+H] ⁺	[3]
246.95898	[M+Na] ⁺	[3]
222.96248	[M-H] ⁻	[3]

The molecular formula of **5-(4-Bromophenyl)-1H-tetrazole** is C₇H₅BrN₄, with a molecular weight of 225.05 g/mol .[4][5]

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of **5-(4-Bromophenyl)-1H-tetrazole**.

Synthesis of 5-(4-Bromophenyl)-1H-tetrazole

A common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.^{[6][7]}

Materials:

- 4-Bromobenzonitrile
- Sodium Azide (NaN₃)
- Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst
- Dimethylformamide (DMF) or Water as a solvent
- Hydrochloric Acid (HCl)
- Deionized Water
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve 4-bromobenzonitrile (1 equivalent) in DMF.
- Add sodium azide (1.5-3 equivalents) and a catalytic amount of ammonium chloride or zinc chloride to the solution.
- Heat the reaction mixture at 120-130 °C for 12-24 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

- Acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
- Filter the resulting solid, wash it with cold water, and dry it under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

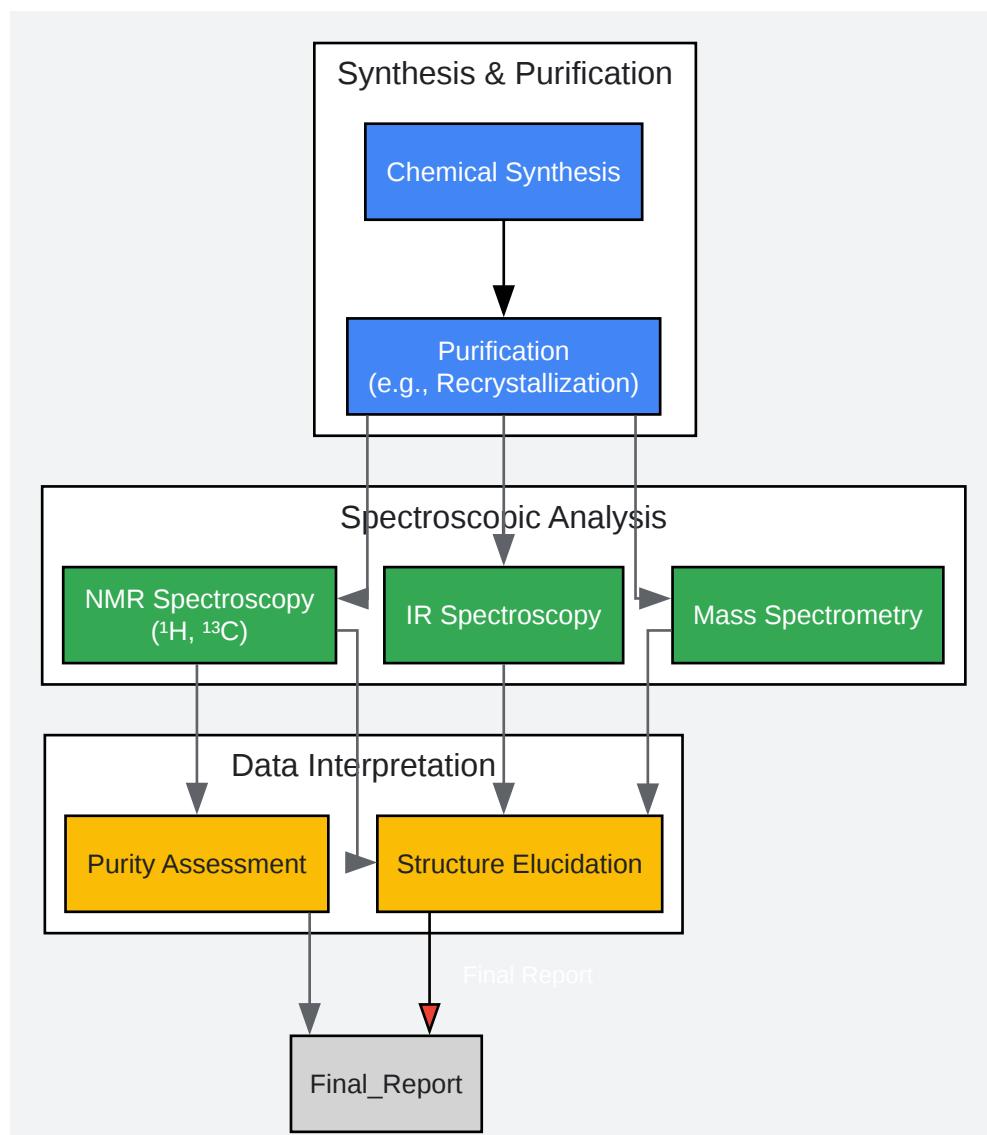
NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.^{[1][8]} The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d6, and transferring the solution to an NMR tube.

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.^{[9][10]}

Mass Spectrometry: Mass spectra can be obtained using an electrospray ionization (ESI) source.^[11] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: General workflow for spectroscopic analysis.

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